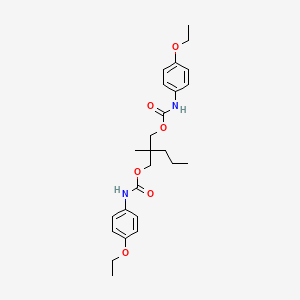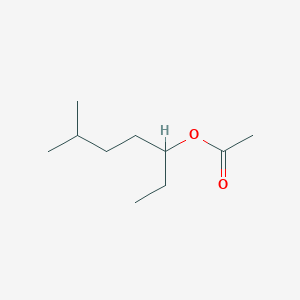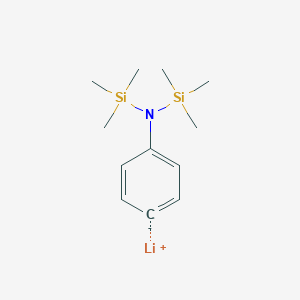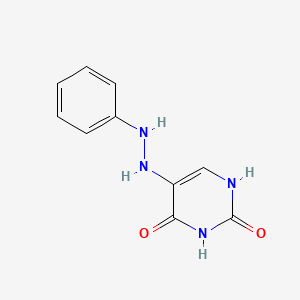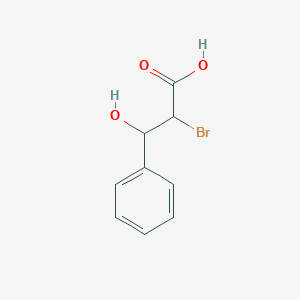
Urea, N-(4-hydroxyphenyl)-N'-(2-methylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of a hydroxyphenyl group and a methylcyclohexyl group, contribute to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- typically involves the reaction of 4-hydroxyaniline with 2-methylcyclohexyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts or additives may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or other substituted aromatic compounds.
Applications De Recherche Scientifique
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyphenyl group can form hydrogen bonds, while the urea linkage can participate in various interactions, contributing to its overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-(4-hydroxyphenyl)-N’-(2-methylphenyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(cyclohexyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(2-ethylcyclohexyl)-
Uniqueness
The presence of the 2-methylcyclohexyl group in Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- imparts unique steric and electronic properties, distinguishing it from other similar compounds. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
25546-03-6 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-3-(2-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-2-3-5-13(10)16-14(18)15-11-6-8-12(17)9-7-11/h6-10,13,17H,2-5H2,1H3,(H2,15,16,18) |
Clé InChI |
FNKXEBHULGQFGM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NC(=O)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)



![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
